N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H17ClN2O3 and its molecular weight is 320.77. The purity is usually 95%.
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Scientific Research Applications
Synthetic Techniques and Chemical Properties
One study highlights a technique to improve the precision of full-text database search, describing a derivative of N-(3-chloro-4-isopropylphenyl)carboxamide useful as a selective herbicide. This derivative's synthesis involves reacting 3-chloro-4-isopropylaniline with a carboxylic acid halide derivative (Gregory S. Hoppenstand & D. K. Hsiao, 1988). Another study focuses on the synthesis of Lercanidipine Hydrochloride, outlining the conversion of benzene with cinnamic acid via Friedel-Crafts reaction, leading to key intermediates and ultimately the target product, showcasing the compound's role in synthesizing cardiovascular medication (Li Guo-ping, 2005).
Potential Therapeutic Applications
Research into antimicrobial agents includes a study on a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, screened for in vitro antibacterial and antifungal activities, indicating potential for developing new antimicrobial therapies (N. Desai, A. Dodiya, & P. N. Shihora, 2011).
Molecular Interactions and Mechanisms
A study on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor explores the compound's conformations and its antagonist activity. This research provides insights into the structure-activity relationship, contributing to the understanding of cannabinoid receptor interactions (J. Shim et al., 2002).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Similar compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as inhibitors of oxidative phosphorylation . They function as ionophores, disrupting the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to cause the gradual destruction of living cells and death of the organism .
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-19-9-3-6-13(16(19)22)15(21)18-8-7-14(20)11-4-2-5-12(17)10-11/h2-6,9-10,14,20H,7-8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTVPUWWLQVVDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.